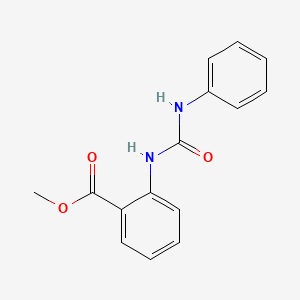![molecular formula C17H21NO3 B11987300 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen bicyclischen Struktur. Diese Verbindung zeichnet sich durch ihren Oxabicycloheptan-Kern aus, der mit verschiedenen funktionellen Gruppen substituiert ist, darunter ein Carboxamid und eine Methylphenylgruppe. Das Vorhandensein dieser Gruppen verleiht der Verbindung spezifische chemische Eigenschaften und Reaktivität.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Oxabicycloheptan-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Diens, in Gegenwart eines Katalysators, um den Oxabicycloheptan-Kern zu bilden.
Einführung funktioneller Gruppen: Die Einführung der Carboxamid- und Methylphenylgruppen wird durch eine Reihe von Substitutionsreaktionen erreicht. Diese Reaktionen erfordern häufig spezifische Reagenzien und Bedingungen, wie z. B. die Verwendung starker Basen oder Säuren, um die Substitution zu ermöglichen.
Reinigung: Die endgültige Verbindung wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid große Reaktoren und kontinuierliche Verfahren umfassen, um Ausbeute und Effizienz zu optimieren. Der Einsatz automatisierter Systeme und fortschrittlicher analytischer Techniken gewährleistet eine gleichbleibende Qualität und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann je nach Art der Substituenten und Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Starke Basen oder Säuren, wie z. B. Natriumhydroxid oder Schwefelsäure, um die Substitutionsreaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Studiert auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Leitstruktur für die Medikamentenentwicklung.
Industrie: In der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methylbenzylidencampher: Eine strukturell verwandte Verbindung mit ähnlichen funktionellen Gruppen.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-on: Eine weitere bicyclische Verbindung mit einer ähnlichen Kernstruktur.
Einzigartigkeit
4,7,7-Trimethyl-N-(4-Methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptan-1-carboxamid ist aufgrund seiner spezifischen Kombination funktioneller Gruppen und der daraus resultierenden chemischen Eigenschaften einzigartig
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C17H21NO3/c1-11-5-7-12(8-6-11)18-13(19)17-10-9-16(4,14(20)21-17)15(17,2)3/h5-8H,9-10H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
IBJVZJDONFTYSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11987221.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11987224.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987228.png)
![2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11987231.png)


![isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987236.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B11987239.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11987242.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-](/img/structure/B11987258.png)
![4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987261.png)
![N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine](/img/structure/B11987269.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11987278.png)
